Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C13H12N2O3 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-18-13(17)10-5-6-11(14-8-10)9-15-7-3-2-4-12(15)16/h2-8H,9H2,1H3 |
InChI Key |
AXHCNZKKEXRPSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)CN2C=CC=CC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate
General Synthetic Route
The most direct method for synthesizing methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate involves the nucleophilic substitution of a methylpyridine derivative with a 2-oxopyridinylmethyl group, typically under dehydrating or activating conditions. The general steps are:
Detailed Laboratory Procedure
Esterification and Activation
A typical approach begins with 6-methylpyridine-3-carboxylic acid, which is esterified using methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction is performed under reflux, often in dichloromethane, with a catalytic amount of dimethylformamide (DMF) to enhance reactivity.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 6-methylpyridine-3-carboxylic acid, methanol, thionyl chloride, DMF, reflux | Forms methyl ester |
| 2 | Removal of solvent (rotary evaporation), vacuum drying | Prepares for next step |
Nucleophilic Substitution
The methyl ester is then reacted with 2-oxopyridine-1-methanol (or a related nucleophile) in the presence of a base (e.g., triethylamine) and possibly a coupling agent if required. The mixture is typically heated under reflux for extended periods (up to 24 hours) to ensure complete conversion.
Key Data Table: Laboratory Preparation
| Reagent/Step | Amount/Condition | Purpose |
|---|---|---|
| 6-methylpyridine-3-carboxylic acid | 0.5 g (2.0 mmol) | Starting material |
| Thionyl chloride | 0.5 mL | Dehydrating/activating agent |
| DMF | 1 μL | Catalyst |
| Dichloromethane | 40 mL | Solvent |
| 2-oxopyridine-1-methanol | Stoichiometric | Nucleophile |
| Triethylamine | Stoichiometric | Base |
| Reflux | 1–24 h | Reaction time |
| Column chromatography (silica gel, EtOAc:DCM 8:2) | Purification | Product isolation |
Yields for analogous reactions typically range from 70% to 88%.
Industrial and Continuous Flow Methods
For larger-scale or industrial production, continuous flow synthesis is preferred due to improved safety, shorter reaction times, and reduced waste. A stainless steel column packed with a catalyst (e.g., Raney nickel) may be used, and reagents are pumped through the system under controlled temperature and pressure.
- Enhanced safety (especially when handling reactive intermediates)
- Greater reproducibility and scalability
- Reduced solvent and reagent consumption
Industrial Data Table: Continuous Flow Synthesis
| Parameter | Typical Value/Condition |
|---|---|
| Catalyst | Raney nickel |
| Reactor | Stainless steel column |
| Flow rate | Optimized per scale |
| Temperature | Controlled (often 50–100°C) |
| Pressure | Atmospheric or slightly elevated |
| Yield | Comparable to batch (70–85%) |
Alternative Synthetic Approaches
While the above methods are most direct, alternative strategies may involve the use of different activating agents (e.g., carbodiimides for amide coupling), or the use of protected intermediates to improve selectivity and yield in multi-step syntheses.
For example, carboxylic acid activation with carbodiimides (such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in pyridine at room temperature for 3 hours is another viable approach for related pyridine derivatives.
Purification and Characterization
After synthesis, the product is typically purified by column chromatography using a silica gel column and an ethyl acetate/dichloromethane (8:2) eluent. The purified compound is obtained as a pale yellow precipitate or powder.
Summary Table: Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Scale | Notes |
|---|---|---|---|---|
| Batch esterification | Thionyl chloride, methanol, DMF | 70–88 | Laboratory | Standard for small-scale synthesis |
| Nucleophilic substitution | 2-oxopyridine-1-methanol, base | 70–88 | Laboratory | Extended reflux required |
| Continuous flow | Stainless steel, Raney nickel | 70–85 | Industrial | Safer, scalable, less waste |
| Carbodiimide coupling | EDC, pyridine, room temp, 3 h | Variable | Laboratory | Used for related pyridine derivatives |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with reduced functional groups .
Scientific Research Applications
Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally or functionally related heterocyclic amines and pyridine derivatives. Below is a detailed analysis:
Structural Analogs in Mutagenicity and Carcinogenicity
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Structure: Contains an imidazo[4,5-b]pyridine core with a phenyl substituent. Key Findings:
- Induces colon and mammary carcinomas in rats and lymphomas in mice .
- Forms DNA adducts via guanine binding, contributing to carcinogenicity .
- Systemic bioavailability in humans: ~1.1% of ingested PhIP is excreted unchanged in urine . However, the 2-oxopyridinyl group may influence metabolic stability.
- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Structure: A fused quinoxaline-imidazole system with methyl groups. Key Findings:
- Excreted unchanged in human urine at ~2.1% of ingested dose .
- Exhibits hepatocarcinogenicity in rodents . Comparison: The absence of a fused aromatic system in Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate likely diminishes its DNA-binding capacity compared to MeIQx.
Pharmaceutical Derivatives
- N-[(3-Fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[2-oxopyridin-1-yl)methyl]phenyl}methyl)pyrazole-4-carboxamide
- Structure : Shares the 2-oxopyridinylmethyl motif.
- Key Findings :
- Patent-pending as a kallikrein inhibitor for therapeutic applications .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Metabolic and Pharmacokinetic Parameters
| Compound | Systemic Bioavailability (Urinary Excretion) | DNA Adduct Formation |
|---|---|---|
| PhIP | 1.1% | High |
| MeIQx | 2.1% | Moderate |
| Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate | Not studied | Not reported |
Biological Activity
Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, along with structure-activity relationship (SAR) studies.
Chemical Structure and Properties
Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 232.24 g/mol
- CAS Number : Not specified in the available literature.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyridine derivatives, including methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate. For instance, compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.0195 mg/mL |
| Compound B | S. aureus | 0.0048 mg/mL |
| Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate | TBD | TBD |
The specific MIC values for methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate are yet to be determined, but its structural similarities suggest potential effectiveness against common bacterial strains.
Antifungal Activity
The compound's antifungal properties have also been explored. Similar pyridine derivatives have shown promising results against fungi such as Candida albicans and Fusarium oxysporum.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | Fungi Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | C. albicans | 0.0048 mg/mL |
| Compound D | F. oxysporum | 0.039 mg/mL |
| Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate | TBD | TBD |
Anticancer Activity
The anticancer potential of methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate has been investigated through SAR studies. Compounds with similar functional groups have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 3: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound E | HT29 | <10 |
| Compound F | MCF7 | <15 |
| Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate | TBD | TBD |
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activity of compounds related to methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate. For example, a study published in MDPI highlighted the antibacterial efficacy of pyridine derivatives against multiple bacterial strains, suggesting that modifications to the pyridine ring could enhance activity . Another research article focused on the anticancer properties of thiazole-integrated pyridines, indicating that structural diversity could lead to improved therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
